molecular formula C11H14O2 B3086435 2-Isopropoxy-4-methylbenzaldehyde CAS No. 1159694-54-8

2-Isopropoxy-4-methylbenzaldehyde

Cat. No.: B3086435
CAS No.: 1159694-54-8
M. Wt: 178.23 g/mol
InChI Key: JQLDBFVBEYJWIW-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-8H,1-3H3 . This indicates that the compound consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Catalysis and Reaction Mechanisms

Research on 2-Isopropoxy-4-methylbenzaldehyde and related compounds has shown significant applications in catalysis and reaction mechanisms. For instance, Takahiko Moteki et al. (2016) explored the formation of methylbenzaldehydes, including 2- and 4-methylbenzaldehyde, through sequential aldol condensations in ethanol upgrading reactions. This process is crucial for converting bioethanol to value-added chemicals (Takahiko Moteki et al., 2016). Similarly, Jiang-Ping Wu et al. (2016) demonstrated the synthesis of 4-methylbenzaldehyde, a related compound, using water-soluble copper complexes in water, highlighting an environmentally friendly approach (Jiang-Ping Wu et al., 2016).

Synthesis of Complex Molecules

This compound has been used as a building block in the synthesis of complex molecules. W. V. Otterlo et al. (2003) utilized a compound closely related to this compound, namely 2-allyl-3-isopropoxy-4-methoxybenzaldehyde, for the synthesis of various benzo-fused heterocycles (W. V. Otterlo et al., 2003). This showcases the versatility of such compounds in creating diverse molecular structures.

Pharmaceutical and Biomedical Applications

The research on derivatives of this compound also extends to pharmaceutical and biomedical applications. For instance, Y. E. Ryzhkova et al. (2020) investigated a compound derived from 3-methylbenzaldehyde, demonstrating potential in the regulation of inflammatory diseases (Y. E. Ryzhkova et al., 2020). This suggests that this compound and its derivatives could have significant implications in medical research and treatment development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

Properties

IUPAC Name

4-methyl-2-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLDBFVBEYJWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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